5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide
Description
This compound belongs to the pyrimidine-carboxamide class, characterized by a central pyrimidine ring substituted with a chloro group at position 5, a (2-methylbenzyl)sulfanyl moiety at position 2, and an N-phenylcarboxamide group at position 2. Structural analogs often vary in substituent groups, altering electronic, steric, and solubility properties, which influence biological activity and pharmacokinetics .
Properties
Molecular Formula |
C19H16ClN3OS |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
5-chloro-2-[(2-methylphenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H16ClN3OS/c1-13-7-5-6-8-14(13)12-25-19-21-11-16(20)17(23-19)18(24)22-15-9-3-2-4-10-15/h2-11H,12H2,1H3,(H,22,24) |
InChI Key |
JJBSUPYJHYMCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and sulfanyl groups. The final step involves the formation of the carboxamide linkage with the phenyl ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium or copper catalysts
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Sulfanyl Position
5-Chloro-2-[(4-Fluorobenzyl)sulfanyl]-N-[2-(4-Sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
- Key Differences: The 4-fluorobenzyl group replaces 2-methylbenzyl, introducing a strong electron-withdrawing fluorine atom. This enhances metabolic stability and alters electronic distribution on the pyrimidine ring.
5-Chloro-2-(Ethylsulfanyl)-N-(2-Methoxyphenyl)pyrimidine-4-carboxamide
- Key Differences :
- Ethylsulfanyl replaces the benzyl group, reducing steric hindrance and lipophilicity.
- The 2-methoxyphenyl substituent introduces an electron-donating methoxy group, which may stabilize the aromatic system and modulate binding affinity.
- Implications : Lower molecular weight and improved metabolic clearance compared to benzyl-containing analogs .
Modifications in the Amide Side Chain
5-Chloro-N-(4-{[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl}phenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- Key Differences :
- The amide side chain incorporates a 2,6-dimethylpyrimidin-4-yl sulfamoyl group, adding a second pyrimidine ring.
- Ethylsulfanyl at position 2 simplifies the structure compared to benzyl derivatives.
- Implications: Potential for dual-targeting mechanisms due to the bifunctional pyrimidine-sulfamoyl motif .
2-(Allylsulfanyl)-5-Chloro-N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide
- Key Differences: Allylsulfanyl introduces a reactive alkene group, which may participate in covalent binding or oxidation.
Electronic and Conformational Effects
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-amine
- Key Differences: A fluorophenyl group and methoxyphenylaminomethyl substituent create a mixed electronic profile (electron-withdrawing F and electron-donating OMe). Intramolecular N–H⋯N hydrogen bonding stabilizes a six-membered ring conformation.
- Implications: Enhanced conformational rigidity and bioavailability compared to non-hydrogen-bonded analogs .
Biological Activity
5-Chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the synthesis, biological activity, and research findings related to this compound, highlighting its significance in therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is with a molecular weight of approximately 369.9 g/mol. The compound features a pyrimidine core, a chloro substituent, and a sulfanyl group attached to a methylbenzyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN3OS |
| Molecular Weight | 369.9 g/mol |
| IUPAC Name | 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide |
| InChI Key | JJBSUPYJHYMCJI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrimidine core.
- Introduction of the chloro and sulfanyl groups.
- Final coupling with the phenyl group to form the carboxamide linkage.
This multi-step synthesis allows for careful control over the functional groups, which can significantly influence the biological activity of the resulting compound.
Antitumor Activity
Research indicates that compounds similar to 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide exhibit potential antitumor properties. For instance, studies have shown that derivatives can inhibit specific enzymes involved in tumor growth and metastasis. The compound's mechanism may involve binding to active sites on enzymes or receptors, thereby blocking substrate access or altering enzyme conformation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in cancer pathways. For example, it may act as an inhibitor of thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells like cancer cells .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The IC50 values for these activities are critical as they indicate the concentration required to inhibit cell growth by 50%.
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing tumor size and preventing metastasis. These studies typically involve administering the compound at varying doses and monitoring tumor response over time.
- Mechanistic Studies : Molecular docking studies suggest that 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide interacts with specific targets within cancer cells, providing insights into how it may exert its biological effects .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits tumor growth in vitro and in vivo |
| Enzyme Inhibition | Potential inhibitor of thymidylate synthase |
| Mechanism of Action | Interacts with molecular targets affecting cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
